molecular formula C29H34BrNO2 B1683725 Umeclidinium bromide CAS No. 869113-09-7

Umeclidinium bromide

Cat. No. B1683725
Key on ui cas rn: 869113-09-7
M. Wt: 508.5 g/mol
InChI Key: PEJHHXHHNGORMP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853404B2

Procedure details

1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (0.020 g, 0.068 mmol) was diluted in CHCl3 (1.8 mL) and dispensed directly into a 1 dram vial containing 2-bromoethyl phenylmethyl ether (0.022 g, 0.102 mmol). CH3CN (1.2 mL) was added; the vial was fitted with a stirring bar and capped. The reaction was stirred and heated at 60° C. for 24 h. The contents of the vial were transferred (after removal of stirring bar) into a polypropylene tube and concentrated under Nitrogen. The crude product was collected on a polypropylene tube frit. Excess bromide was removed by washing the crude product with EtOAc (5×2 mL) and Hexane (5×2 mL). The product was then dried under vacuum to give the title compound (0.008 g, 23.8%).
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Yield
23.8%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][C:4]([C:9]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[OH:10])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[C:23]1([CH2:29][O:30][CH2:31][CH2:32][Br:33])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.CC#N>C(Cl)(Cl)Cl>[Br-:33].[OH:10][C:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:4]12[CH2:5][CH2:6][N+:1]([CH2:32][CH2:31][O:30][CH2:29][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)([CH2:2][CH2:3]1)[CH2:8][CH2:7]2 |f:4.5|

Inputs

Step One
Name
Quantity
0.02 g
Type
reactant
Smiles
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.022 g
Type
reactant
Smiles
C1(=CC=CC=C1)COCCBr
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vial was fitted with a stirring bar
CUSTOM
Type
CUSTOM
Details
capped
CUSTOM
Type
CUSTOM
Details
(after removal of stirring bar) into a polypropylene tube
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under Nitrogen
CUSTOM
Type
CUSTOM
Details
The crude product was collected on a polypropylene tube frit
CUSTOM
Type
CUSTOM
Details
Excess bromide was removed
WASH
Type
WASH
Details
by washing the crude product with EtOAc (5×2 mL) and Hexane (5×2 mL)
CUSTOM
Type
CUSTOM
Details
The product was then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].OC(C12CC[N+](CC1)(CC2)CCOCC2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.008 g
YIELD: PERCENTYIELD 23.8%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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